molecular formula C8H7IO2 B1585233 5-Iodo-2-methoxybenzaldehyde CAS No. 42298-41-9

5-Iodo-2-methoxybenzaldehyde

Cat. No.: B1585233
CAS No.: 42298-41-9
M. Wt: 262.04 g/mol
InChI Key: PIRKMHAREMCDPZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by an iodine atom and a methoxy group, respectively. This compound is known for its use in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzaldehyde typically involves the iodination of 2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Iodo-2-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines are used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 5-iodo-2-methoxybenzoic acid.

    Reduction: Formation of 5-iodo-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzaldehyde involves its interaction with various molecular targets. The iodine atom and methoxy group on the benzene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

    2-Methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-methoxybenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.

    4-Iodo-2-methoxybenzaldehyde: Iodine atom is at a different position, affecting its chemical behavior and applications.

Uniqueness: 5-Iodo-2-methoxybenzaldehyde is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-iodo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRKMHAREMCDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294273
Record name 5-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42298-41-9
Record name 42298-41-9
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Record name 5-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2.04 grams (8.72 mmol) of 4-iodoanisole in 36 mL of CH2Cl2, cooled to 0° C., was added dropwise 2.0 mL (18.7 mmol) of titanium tetrachloride. After stirring for 30 min., 0.93 mL (10.3 mmol) of α, α-dichloromethyl methyl ether was added and the reaction maintained at 0° C. for another 2 hours. The reaction mixture was then poured with stirring into a mixture of 50 mL of CH2Cl2 and 50 mL of saturated aqueous sodium bicarbonate (NaHCO3). After 30 min., this was filtered through diatomaceous earth, the organic layer was separated, the aqueous layer was twice extracted with CH2Cl2, and all of the organic layers were combined, dried with MgSO4 and concentrated in vacuo. The crude residue was recrystallized from ethanol (EtOH) to give 5-iodo-2-methoxybenzaldehyde as pale yellow needles, 1.37 grams (60%).
Quantity
2.04 g
Type
reactant
Reaction Step One
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36 mL
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solvent
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0.93 mL
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reactant
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2 mL
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50 mL
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50 mL
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Synthesis routes and methods III

Procedure details

5-Iodo-salicylaldehyde (1.0 g, 4.0 mmol) was dissolved in DMF (10 mL) and to the stirred solution K2CO3 (0.828 g, 6.0 mmol) and CH3I (1.14 g, 8.0 mmol) were added. The mixture was stirred at room temperature overnight. The suspension was concentrated in vacuo, and the residue was partitioned between water (30 mL) and Et2O (30 mL). The aqueous phase was separated and extracted with ether (20 mL×2). The combined organic phases were dried over Na2SO4, filtered and concentrated to give 67 (1.02 g, 98%). 1H NMR (CDCl3, 300 MHz) δ 10.34(s, 1H), 7.82-7.78 (m, 1H), 7.26 (s, 1H), 6.78 (d, J=8.7 Hz, 1H), 3.91 (s, 3H). MS (m/e) (positive FAB) 262.1 (M+H)+, m.p. 140-142° C.
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1 g
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0.828 g
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1.14 g
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10 mL
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Yield
98%

Synthesis routes and methods IV

Procedure details

To a solution of 2.04 grams (8.72 mmol) of 4-iodoanisole in 36 mL of CH2Cl2, cooled to 0° C., was added dropwise 2.0 mL (18.7 mmol) of titanium tetrachloride. After stirring for 30 min., 0.93 mL (10.3 mmol) of α,α-dichloromethyl methyl ether was added and the reaction maintained at 0° C. for another 2 hours. The reaction mixture was then poured with stirring into a mixture of 50 mL of CH2 Cl2 and 50 mL of saturated aqueous sodium bicarbonate (NaHCO3). After 30 min., this was filtered through diatomaceous earth, the organic layer was separated, the aqueous layer was twice extracted with CH2 Cl2, and all of the organic layers were combined, dried with MgSO4 and concentrated in vacuo. The crude residue was recrystallized from ethanol (EtOH) to give 5-iodo-2-methoxybenzaldehyde as pale yellow needles, 1.37 grams (60%).
Quantity
2.04 g
Type
reactant
Reaction Step One
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36 mL
Type
solvent
Reaction Step One
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0.93 mL
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reactant
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0 (± 1) mol
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50 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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